N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline
CAS No.:
Cat. No.: VC13695782
Molecular Formula: C15H23NSi
Molecular Weight: 245.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NSi |
|---|---|
| Molecular Weight | 245.43 g/mol |
| IUPAC Name | N,N-diethyl-4-(2-trimethylsilylethynyl)aniline |
| Standard InChI | InChI=1S/C15H23NSi/c1-6-16(7-2)15-10-8-14(9-11-15)12-13-17(3,4)5/h8-11H,6-7H2,1-5H3 |
| Standard InChI Key | CYXQCXQQFOKPOC-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C |
Introduction
Molecular Structure and Physicochemical Properties
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline belongs to the class of substituted anilines, with the molecular formula C₁₅H₂₃NSi and a molecular weight of 245.43 g/mol . The compound’s structure features a phenyl ring substituted with a diethylamino group at the para position and a trimethylsilyl-protected ethynyl group. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | N,N-diethyl-4-(2-trimethylsilylethynyl)aniline |
| SMILES | CCN(CC)C₁=CC=C(C=C₁)C#CSi(C)C |
| InChIKey | CYXQCXQQFOKPOC-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Soluble in THF, DMF, toluene |
The trimethylsilyl (TMS) group enhances stability by protecting the alkyne from undesired reactions, while the diethylamino group contributes electron-donating effects, influencing the compound’s reactivity in cross-coupling reactions .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols under inert atmospheres to prevent moisture-induced degradation . A common pathway includes:
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Functionalization of Aniline Derivatives: Starting with 4-bromo-N,N-diethylaniline, a Sonogashira coupling reaction introduces the trimethylsilylacetylene moiety.
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Catalytic Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide facilitate the coupling of the aryl bromide with trimethylsilylacetylene in solvents like THF or DMF .
Example Procedure:
A mixture of 4-bromo-N,N-diethylaniline (1.0 eq), Pd(dppf)Cl₂ (6 mol%), CuI (0.5 eq), and PPh₃ (0.5 eq) in triethylamine undergoes microwave irradiation at 80°C with trimethylsilylacetylene (15 eq). Purification via column chromatography yields the product in >95% purity .
Industrial-Scale Production
Industrial methods prioritize yield optimization through high-pressure liquid chromatography (HPLC) and controlled reaction conditions (e.g., nitrogen atmosphere, anhydrous solvents) .
Applications in Scientific Research
Materials Science
The compound’s conjugated π-system and steric bulk make it valuable in:
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Organic Electronics: As a precursor for conductive polymers or molecular wires, where the ethynyl group facilitates electron delocalization .
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Optoelectronic Devices: Derivatives exhibit tunable luminescence properties, enabling applications in organic light-emitting diodes (OLEDs) .
Organic Synthesis
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Cross-Coupling Reactions: The TMS group acts as a protective moiety, enabling selective functionalization in Pd-catalyzed couplings .
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Building Block for Complex Molecules: Used in synthesizing dendrimers and supramolecular architectures due to its modular reactivity .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Safety Protocols:
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Store in sealed containers at 2–8°C.
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Use personal protective equipment (PPE) including gloves and goggles.
Comparative Analysis with Analogous Compounds
The compound’s uniqueness arises from its balanced electronic and steric profile. A comparison with related derivatives highlights distinct properties:
| Compound | Key Features | Applications |
|---|---|---|
| N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline | Smaller alkyl groups increase reactivity | Catalyst ligands, sensors |
| N,N-Diphenyl-4-((trimethylsilyl)ethynyl)aniline | Enhanced steric bulk reduces solubility | Polymer stabilizers |
| 4-Ethynyl-N,N-diethylaniline | Lack of TMS protection limits stability | Intermediate in synthesis |
The diethyl variant’s optimal balance between reactivity and stability makes it preferable in catalytic applications.
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